molecular formula C13H15Cl B2515120 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287340-34-3

1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2515120
CAS No.: 2287340-34-3
M. Wt: 206.71
InChI Key: XSYKWLBHBNGUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. This class of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for phenyl rings in medicinal chemistry, providing enhanced metabolic stability and improved pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve scaling up the continuous flow synthesis process, allowing for the efficient production of gram to kilogram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce different functional groups.

Scientific Research Applications

1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are typically occupied by phenyl rings, thereby modulating the activity of various enzymes and receptors. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, which lacks the chloromethyl and 2-methylphenyl groups.

    1-(Chloromethyl)bicyclo[1.1.1]pentane: A derivative with only the chloromethyl group.

    3-(2-methylphenyl)bicyclo[1.1.1]pentane: A derivative with only the 2-methylphenyl group.

Uniqueness: 1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane is unique due to the presence of both the chloromethyl and 2-methylphenyl groups, which impart distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

1-(chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl/c1-10-4-2-3-5-11(10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYKWLBHBNGUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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